4-Chloro-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

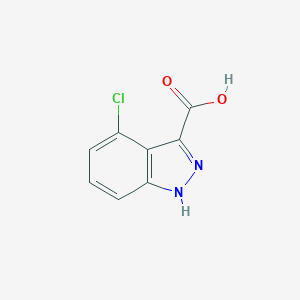

4-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are typical reagents.

Major Products Formed:

Substitution Reactions: Products include 4-amino-1H-indazole-3-carboxylic acid and 4-thio-1H-indazole-3-carboxylic acid.

Oxidation and Reduction Reactions: Products include 4-chloro-1H-indazole-3-methanol and 4-chloro-1H-indazole-3-carboxylate esters.

Coupling Reactions: Products include biaryl derivatives and other complex heterocycles.

Applications De Recherche Scientifique

Antitumor Activity

4-Chloro-1H-indazole-3-carboxylic acid and its derivatives have been extensively studied for their antitumor properties.

- Polo-like Kinase Inhibition : A series of indazole derivatives, including those based on this compound, have shown potential as inhibitors of Polo-like kinase 4 (PLK4). For instance, compounds derived from this scaffold demonstrated nanomolar activity against PLK4, indicating their potential as cancer therapeutics .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Paul et al. |

| Compound 81c | HCT116 tumor cells | Effective in vivo | Paul et al. |

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, which are critical in cancer cell proliferation.

- Pan-Pim Kinases : Studies have identified derivatives that inhibit pan-Pim kinases with low nanomolar IC50 values, showcasing their potential in treating hematological malignancies .

| Compound | Kinase Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | Wang et al. |

Serotonin Receptor Antagonism

Research has indicated that indazole derivatives can act as potent antagonists for serotonin receptors, specifically the serotonin 3 (5-HT₃) receptor. This suggests potential applications in treating psychiatric disorders and nausea associated with chemotherapy .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Recent studies have highlighted the ability of certain derivatives to inhibit IDO1, an enzyme implicated in tumor immune evasion. The most effective compounds exhibited IC50 values in the low micromolar range .

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 120 | IDO1 | 5.3 | Qian et al. |

Case Study 1: Antitumor Efficacy in Mouse Models

A study conducted by Paul et al. demonstrated the efficacy of a specific derivative of this compound in inhibiting tumor growth in mouse models of colon cancer. The compound showed significant reduction in tumor size compared to control groups, indicating its potential as a clinical candidate for cancer therapy.

Case Study 2: Selective Kinase Inhibition

Wang et al. synthesized a series of compounds based on the indazole scaffold and tested their activity against various kinases involved in cancer progression. The results indicated that certain derivatives were not only potent inhibitors but also exhibited selectivity towards specific kinases, which is crucial for minimizing side effects during treatment.

Mécanisme D'action

The mechanism of action of 4-Chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

1H-Indazole-3-carboxylic acid: Lacks the chlorine atom at the 4-position, which can affect its reactivity and biological activity.

4-Bromo-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

4-Methyl-1H-indazole-3-carboxylic acid: Contains a methyl group at the 4-position, leading to different steric and electronic effects.

Uniqueness: 4-Chloro-1H-indazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to non-halogenated analogs .

Activité Biologique

4-Chloro-1H-indazole-3-carboxylic acid (C_8H_6ClN_3O_2), an indazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic indazole structure with a carboxylic acid functional group and a chlorine substituent. Its molecular weight is approximately 211.61 g/mol, and it exhibits properties that facilitate interactions with various biological targets, making it a candidate for further pharmacological exploration.

Target Interactions

Research indicates that this compound interacts with several biological targets, including:

- Kinases : It has been noted to modulate kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA damage response.

- Enzymes : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins, which is significant in anti-inflammatory responses.

Biochemical Pathways

The compound may influence apoptosis and cell cycle progression by interacting with proteins involved in these processes, such as Bcl-2 family members and the p53 pathway. These interactions suggest a potential role in cancer therapy by inducing apoptosis in malignant cells.

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies show that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate significant cytotoxicity at micromolar concentrations, suggesting its effectiveness as a potential chemotherapeutic agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against Candida species, with minimum inhibitory concentrations (MIC) ranging from 3.807 mM to 15.227 mM against Candida albicans and Candida glabrata. This suggests its potential as an antifungal agent .

Case Studies

Recent studies have explored the synthesis and evaluation of this compound derivatives. For instance:

| Compound | Activity | MIC (mM) | Target Organism |

|---|---|---|---|

| 3a | Moderate | 3.807 | C. albicans |

| 3c | Moderate | 15.227 | C. glabrata |

| 10g | High | <10 | C. albicans |

These results highlight the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

4-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNNSGQMRFCVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566734 | |

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10503-10-3 | |

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.